molecular formula C7H7ClFNO4S B14053948 Methyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate

Methyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B14053948
M. Wt: 255.65 g/mol
InChI Key: HCLYHYHGLLIJFB-UHFFFAOYSA-N
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Description

Methyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a chlorosulfonyl group, a fluorine atom, and a methyl ester group attached to the pyrrole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate typically involves the chlorosulfonylation of a suitable pyrrole precursor. One common method involves the reaction of 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride or lithium aluminum hydride are used as reducing agents, often in anhydrous solvents like tetrahydrofuran.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed, usually in aqueous or mixed solvent systems.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

Methyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules through sulfonylation reactions.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate involves the reactivity of the chlorosulfonyl group. This group is highly electrophilic and can react with nucleophiles such as amino acids, peptides, and proteins, leading to the formation of covalent bonds. This reactivity is exploited in biochemical applications to modify and study the function of biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both a fluorine atom and a chlorosulfonyl group on the pyrrole ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

Molecular Formula

C7H7ClFNO4S

Molecular Weight

255.65 g/mol

IUPAC Name

methyl 4-chlorosulfonyl-3-fluoro-1-methylpyrrole-2-carboxylate

InChI

InChI=1S/C7H7ClFNO4S/c1-10-3-4(15(8,12)13)5(9)6(10)7(11)14-2/h3H,1-2H3

InChI Key

HCLYHYHGLLIJFB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=C1C(=O)OC)F)S(=O)(=O)Cl

Origin of Product

United States

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